molecular formula C27H21ClFN3O5 B11424318 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11424318
M. Wt: 521.9 g/mol
InChI Key: GLSYLTIIZPXEDQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including benzodioxole, chloro, fluoro, and carboxamide, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives with isocyanates or amines.

    Introduction of the Benzodioxole Group: This step involves the alkylation of the quinazoline core with a benzodioxole-containing reagent under basic conditions.

    Addition of the Chloro and Fluoro Substituents: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.

    Formation of the Carboxamide Group: This is typically achieved through the reaction of the intermediate compound with a suitable amine or amide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and prop-2-en-1-yl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl functionalities, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Medicine

In medicine, the compound’s potential biological activity could be harnessed for drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinazoline moieties may facilitate binding to these targets, while the chloro and fluoro substituents could enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide, used as insecticide synergists.

    Fluorobenzyl Derivatives: Compounds like fluoxetine, used as antidepressants.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H21ClFN3O5

Molecular Weight

521.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C27H21ClFN3O5/c1-2-9-31-26(34)20-7-5-17(25(33)30-13-16-3-8-23-24(10-16)37-15-36-23)11-22(20)32(27(31)35)14-18-4-6-19(29)12-21(18)28/h2-8,10-12H,1,9,13-15H2,(H,30,33)

InChI Key

GLSYLTIIZPXEDQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

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